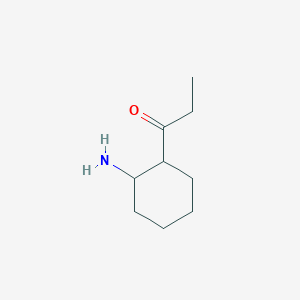
1-(2-Aminocyclohexyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminocyclohexyl)propan-1-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is characterized by the presence of an aminocyclohexyl group attached to a propanone backbone. It is primarily used in research settings and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclohexyl)propan-1-one typically involves the reaction of cyclohexanone with an appropriate amine under controlled conditions. One common method includes the reductive amination of cyclohexanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of a suitable amine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminocyclohexyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Aminocyclohexyl)propan-1-one is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interactions of aminocyclohexyl compounds with biological systems.
Medicine: Investigating potential therapeutic applications and pharmacological properties.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Aminocyclohexyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(2-Aminocyclohexyl)propan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological systems, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(2-aminocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |
Clave InChI |
QBHONWNKSZLMER-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


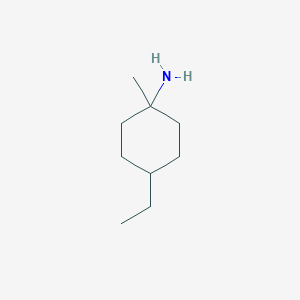
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)



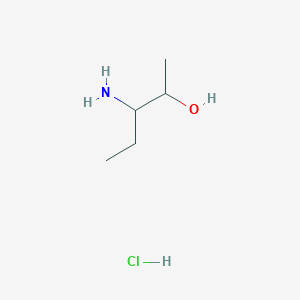
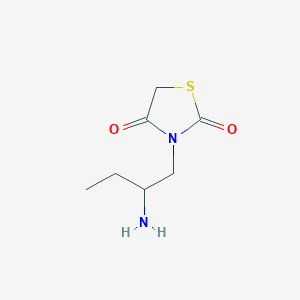
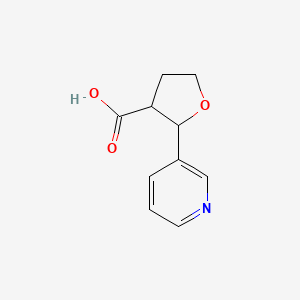
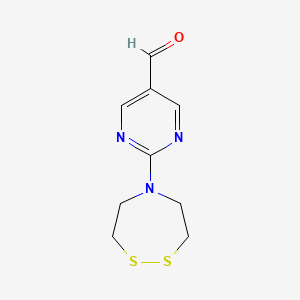
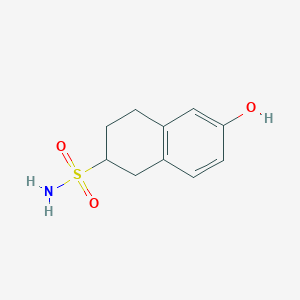
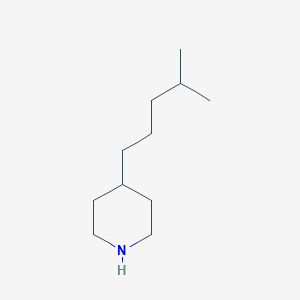
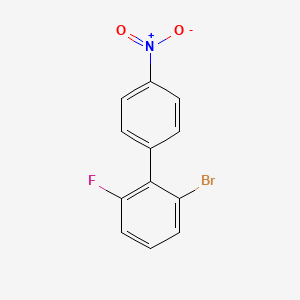
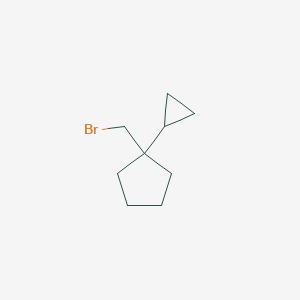
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
